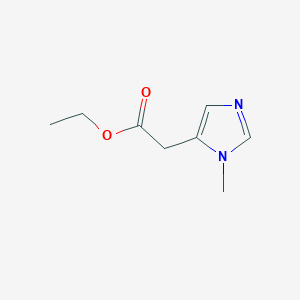

Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate

Description

Context within the Broader Field of Imidazole (B134444) Derivatives Research

The imidazole nucleus is a cornerstone in medicinal and materials chemistry. researchgate.netmdpi.com Its derivatives are integral to a wide array of biologically active compounds, including natural products like the amino acid histidine and synthetic pharmaceuticals. nih.gov The versatility of the imidazole ring allows for substitutions at various positions, leading to a diverse range of chemical properties and biological activities. Research into imidazole derivatives is a dynamic and continually evolving field, with a focus on developing novel synthetic methodologies and exploring their potential applications. researchgate.net

Compounds structurally related to Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, such as those with different substitution patterns or fused ring systems (e.g., benzimidazoles), have been extensively studied. semanticscholar.orgresearchgate.net For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been utilized as a key intermediate in the synthesis of various heterocyclic compounds exhibiting antitumor properties. semanticscholar.orgresearchgate.net The study of such analogues provides a valuable framework for understanding the potential chemical reactivity and utility of this compound.

The substitution pattern of this compound, specifically the 1,5-disubstitution, is of particular interest in the design of molecules with specific biological targets. The placement of substituents on the imidazole ring can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological macromolecules.

Interactive Table: Physicochemical Properties of Related Imidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | C9H13N3 | 163.22 | 245-246 |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | C8H11N3O4 | 213.19 | Not available |

Significance as a Precursor in Complex Chemical Synthesis

The true significance of this compound in advanced organic chemistry likely lies in its role as a versatile precursor for the synthesis of more elaborate molecular architectures. The ethyl acetate (B1210297) moiety at the 5-position provides a reactive handle for a variety of chemical transformations.

Key Potential Transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-methyl-1H-imidazol-5-yl)acetic acid. This acid can then be coupled with amines to form amides or undergo other classic carboxylic acid reactions.

Reduction: The ester can be reduced to the corresponding alcohol, 2-(1-methyl-1H-imidazol-5-yl)ethanol, which can serve as a building block for further functionalization.

Condensation Reactions: The α-carbon of the acetate group can potentially be deprotonated to form an enolate, which can then participate in various condensation reactions to form new carbon-carbon bonds.

The synthesis of 1,5-disubstituted imidazole-4-carboxylates, a structurally similar class of compounds, has been achieved through the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides. nih.gov This suggests that this compound could be a target molecule in similar multi-component reactions or, conversely, a starting material for the synthesis of other complex heterocyclic systems. For example, the core structure could be incorporated into larger, fused heterocyclic systems with potential applications in medicinal chemistry.

The development of efficient synthetic routes to access compounds like this compound is an active area of research. One potential approach could involve the N-alkylation of a pre-existing 5-substituted imidazole with an ethyl haloacetate, or the construction of the imidazole ring from acyclic precursors already bearing the necessary substituents.

Interactive Table: Potential Synthetic Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

| 1-Methyl-1H-imidazole | Starting material for substitution at the 5-position |

| Ethyl chloroacetate (B1199739) | Alkylating agent for introducing the ethyl acetate moiety |

| Ethyl isocyanoacetate | Building block for the construction of the imidazole ring |

| Diethyl oxalate | Potential precursor for building the substituted imidazole ring |

Role in the Development of Novel Organic Methodologies

The unique structural and electronic properties of this compound make it a candidate for use in the development of novel organic methodologies. The imidazole ring can act as a ligand for metal catalysts, and the substituents can be tailored to fine-tune the catalytic activity and selectivity.

For instance, the development of new multicomponent reactions (MCRs) is a major focus in modern organic synthesis due to their efficiency and atom economy. nih.gov The reactivity of the imidazole nucleus and the ethyl acetate side chain in this compound could be exploited in the design of new MCRs to rapidly generate libraries of complex molecules. nih.gov

Furthermore, the synthesis of novel fused heterocyclic systems is of great interest in medicinal chemistry. The reactivity of the ethyl acetate group, combined with the imidazole ring, could be utilized in intramolecular cyclization reactions to construct novel bicyclic or polycyclic systems. Research on related imidazole derivatives has demonstrated the feasibility of such transformations, where the imidazole core serves as a scaffold for the construction of more complex ring systems.

The exploration of the reactivity of this compound and its derivatives could lead to the discovery of new synthetic transformations and the development of more efficient and sustainable methods for the preparation of valuable organic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 2-(3-methylimidazol-4-yl)acetate |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-6-10(7)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

SAVBFRHJZWCEPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=CN1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 1 Methyl 1h Imidazol 5 Yl Acetate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, the primary disconnections involve the ester functional group and the bonds forming the heterocyclic imidazole (B134444) ring.

The most logical initial disconnection is at the C-O bond of the ester, a common strategy for ester synthesis. amazonaws.com This leads to two synthons: a (1-methyl-1H-imidazol-5-yl)acetyl cation and an ethoxide anion. The corresponding chemical equivalents would be an activated form of (1-methyl-1H-imidazol-5-yl)acetic acid (like an acyl chloride) and ethanol (B145695).

A second key disconnection targets the N-alkylation of the imidazole ring. The bond between the N-1 nitrogen of the imidazole and the methyl group can be disconnected. This suggests an N-alkylation reaction of a precursor, ethyl 2-(1H-imidazol-5-yl)acetate, with a suitable methylating agent.

Further analysis involves breaking down the imidazole ring itself. This can be envisioned through pathways that align with multi-component reaction strategies, where the ring is formed from simpler acyclic precursors in a single step. For instance, a disconnection across the C4-C5 and N1-C5 bonds suggests precursors that can be assembled via reactions like the Debus-Radziszewski synthesis or related MCRs.

N-Alkylation Strategies for Imidazole Functionalization

The introduction of the methyl group at the N-1 position and the ethyl acetate (B1210297) group at the C-5 position are critical steps. N-alkylation of the imidazole ring is a well-established but often challenging transformation, particularly concerning regioselectivity in unsymmetrically substituted imidazoles.

The direct alkylation of an imidazole precursor with a haloacetate is a common method for introducing the acetate side chain. For example, the synthesis of related compounds has been achieved by reacting an imidazole derivative with reagents like ethyl 2-bromoacetate, methyl chloroacetate (B1199739), or tert-butyl chloroacetate. ajgreenchem.comiucr.org The reaction of 2-methyl-1H-benzimidazole with ethyl 2-bromoacetate in the presence of a base like sodium hydride in THF yields the corresponding N-alkylated product. iucr.org Similarly, the reaction of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate is a documented procedure. ajgreenchem.com

The choice of base is crucial for the deprotonation of the imidazole N-H, facilitating its nucleophilic attack on the alkylating agent. Potassium carbonate (K2CO3) is a widely used, inexpensive, and moderately strong base for the N-alkylation of imidazoles and other N-heterocycles. ajgreenchem.comlookchem.com The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724). ajgreenchem.comlookchem.com Other bases like cesium carbonate have also been found to be effective. researchgate.net The combination of the base and solvent system can significantly influence the reaction rate and yield.

Table 1: Examples of Base-Mediated N-Alkylation of Imidazoles

| Imidazole Substrate | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Imidazole | tert-butyl chloroacetate | K2CO3 | Ethyl Acetate | - | ajgreenchem.com |

| Imidazole | Methyl chloroacetate | K2CO3 | Dichloromethane | - | ajgreenchem.com |

| 2-methyl-1H-benzimidazole | Ethyl 2-bromoacetate | NaH | THF | Room Temp, 12h | iucr.org |

| Indole | Various alkyl halides | K2CO3 | [bmim][BF4]/Acetonitrile | - | lookchem.comresearchgate.net |

To align with the principles of green chemistry, solvent-free alkylation methods have been developed. These reactions can be facilitated by phase transfer catalysis (PTC) under solid-liquid conditions, completely avoiding the use of a solvent. researchgate.net Another approach involves catalysis by highly active pincer-nickel complexes for the N-alkylation of amines using alcohols under solvent-free conditions. acs.org A specific synthesis of a precursor to zoledronic acid, imidazol-1-yl-acetic acid hydrochloride, was achieved through a solvent-free reaction of imidazole with tert-butyl chloroacetate. ajgreenchem.com

For unsymmetrical imidazoles, such as a 4(5)-substituted imidazole precursor, N-alkylation can result in a mixture of two regioisomers (N-1 and N-3 alkylated products). The control of regioselectivity is a significant synthetic challenge. Several factors influence the outcome:

Steric and Electronic Effects : The nature of the substituent on the imidazole ring plays a key role. Electron-withdrawing groups tend to direct alkylation to the nitrogen atom further away from the substituent. otago.ac.nz Steric hindrance from bulky substituents will favor alkylation at the less hindered nitrogen atom. otago.ac.nz

Phase Transfer Catalysts (PTCs) : PTCs, such as tetraethylbenzylammonium chloride (TEBA) or crown ethers, facilitate the transfer of the imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. researchgate.net This can enhance reaction rates and may influence regioselectivity. researchgate.netresearchgate.net

Protecting Groups : The use of a removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be a powerful strategy. By protecting one nitrogen, alkylation can be directed to the other, followed by deprotection to yield the desired regioisomer. nih.gov

Catalysts : Zeolites have been employed as catalysts for the vapor-phase alkylation of imidazoles with alcohols, showing high regioselectivity depending on the zeolite structure. rsc.org

Multi-Component Reaction Approaches to Imidazole Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net Several MCRs are available for the synthesis of the imidazole core.

The Debus–Radziszewski imidazole synthesis is a classic MCR that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form a substituted imidazole. wikipedia.org By choosing a primary amine (like methylamine) and appropriately substituted dicarbonyl and aldehyde components, a precursor to the target molecule could potentially be assembled.

Modern variations of MCRs offer access to highly substituted imidazoles. acs.orgrsc.org For example, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate can yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org Another approach involves the reaction of amines, aldehydes, and isocyanides to form 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. acs.org These MCR strategies provide a convergent and atom-economical route to construct the foundational imidazole ring of this compound.

Radziszewski Reaction Variations

The Radziszewski imidazole synthesis is a well-established multi-component reaction that traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com A key modification of this reaction, crucial for the synthesis of N-substituted imidazoles, involves the replacement of ammonia with a primary amine. wikipedia.org This variation allows for the direct incorporation of the N-methyl group in the target molecule.

For the specific synthesis of a 1,5-disubstituted imidazole like this compound, a hypothetical Radziszewski-type reaction would involve the reaction of a suitable 1,2-dicarbonyl compound, an aldehyde component that can be converted to the acetic acid ester side chain, and methylamine. The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl compound and methylamine, followed by condensation with the aldehyde. wikipedia.org While this remains a foundational method for imidazole synthesis, specific applications to produce this compound directly via this route are not extensively detailed in readily available literature, suggesting that other methods may be more synthetically viable for this particular substitution pattern.

Modern variations of the Radziszewski reaction often employ different catalysts and reaction conditions to improve efficiency. For instance, the use of molecular iodine has been shown to mediate a Radziszewski-type reaction for the synthesis of 1,2,5-trisubstituted imidazoles. nih.gov

Cyclocondensation Reactions Utilizing Aldehydes and Ammonium Acetate

Cyclocondensation reactions provide a powerful tool for the construction of the imidazole ring. These reactions typically involve the condensation of multiple components to form the heterocyclic core in a single step. For the synthesis of substituted imidazoles, a common approach involves the reaction of an aldehyde, a 1,2-dicarbonyl compound, and a source of ammonia, often ammonium acetate. ijprajournal.com

The synthesis of 1,5-disubstituted imidazoles, a class to which this compound belongs, can be achieved through carefully designed cyclocondensation strategies. One such strategy involves the reaction of α,β-unsaturated cyanoesters with hydrazines, which has been shown to produce 1,5-disubstituted pyrazoles, highlighting the versatility of cyclocondensation in generating five-membered heterocycles. asianpubs.org A more direct, albeit for a different substitution pattern, example is the development of an efficient synthetic route to 1,5-disubstituted 2-aminoimidazoles from readily available amino acids and aldehydes. nih.gov

Microwave irradiation has emerged as a beneficial technique in these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijprajournal.com The use of various catalysts, such as silicotungstic acid and lactic acid, has also been explored to enhance the efficiency of these multi-component reactions. ijprajournal.com

Metal-Catalyzed and Metal-Free Protocols

Both metal-catalyzed and metal-free protocols have been developed for the synthesis of substituted imidazoles, offering a range of options depending on the desired substitution pattern and functional group tolerance.

Metal-Catalyzed Protocols: Transition metal catalysts, particularly copper and palladium, have been extensively used in C-N and C-C bond-forming reactions to construct the imidazole ring. acs.org For instance, copper-catalyzed hetero-annulation cascade sequences have been employed in the synthesis of complex hybrid systems containing 1,5-disubstituted tetrazoles and indoles, demonstrating the power of metal catalysis in constructing intricate molecular architectures. beilstein-journals.org While not directly applied to the target molecule, these methods showcase the potential for developing a metal-catalyzed synthesis of this compound.

Metal-Free Protocols: In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. The synthesis of 1,5-disubstituted tetrazoles via Ugi-azide reactions under solvent-free conditions represents a notable metal-free approach for the construction of five-membered nitrogen-containing heterocycles. mdpi.com

Ultrasonic-Assisted Syntheses

The application of ultrasonic irradiation has been shown to accelerate various organic reactions, including the synthesis of imidazole derivatives. nih.govnih.gov This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.gov

Specifically, ultrasound has been successfully employed in the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles using magnetic nanoparticles as a recyclable catalyst. nih.gov The N-alkylation of the imidazole ring, a key step in many synthetic routes, is also significantly accelerated under ultrasonic irradiation, with reaction times decreasing from hours to minutes. nih.gov Furthermore, the synthesis of 1,5-disubstituted tetrazoles and pyrazoles has been efficiently achieved using ultrasound-assisted methods, highlighting the broad applicability of this technique in the synthesis of substituted five-membered heterocycles. asianpubs.orgmdpi.com These findings suggest that an ultrasonic-assisted approach could be a viable and efficient method for the synthesis of this compound.

Post-Synthetic Modifications of Imidazole Acetate Precursors

Once the core imidazole acetate structure is established, further modifications can be carried out to obtain the final target molecule or its derivatives.

Esterification and Transesterification Reactions

Esterification: The direct esterification of the corresponding carboxylic acid, 2-(1-methyl-1H-imidazol-5-yl)acetic acid, provides a straightforward route to the ethyl ester. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

| Reactants | Conditions | Product | Reference |

| 2-(1-methyl-1H-imidazol-5-yl)acetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | This compound | masterorganicchemistry.comlibretexts.org |

| Carboxylic acids, Alcohols | Imidazole carbamates | Esters | acs.org |

Transesterification: Transesterification is another valuable method for converting one ester into another. For instance, if the methyl ester, mthis compound, is available, it can be converted to the ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. rsc.org This reaction is also driven by using a large excess of the new alcohol (ethanol in this case). The transesterification of ethyl esters with methanol (B129727) has been demonstrated using a porous phenolsulphonic acid–formaldehyde resin as a heterogeneous catalyst. masterorganicchemistry.com In another study, the transesterification of glycerol (B35011) with ethyl acetate was used to produce acetins, where ethyl acetate served as both a reactant and an entrainer to remove the ethanol byproduct. scribd.com

| Starting Ester | Reagent | Conditions | Product Ester | Reference |

| Mthis compound | Ethanol | Acid or Base catalyst, Heat | This compound | rsc.org |

| Ethyl esters | Methanol | Porous polymeric acid catalyst, 80 °C | Methyl esters | masterorganicchemistry.com |

| Glycerol | Ethyl acetate | Acid catalyst, Reflux | Acetins | scribd.com |

Acetic Acid Derivative Formation (e.g., 2-(1-methyl-1H-imidazol-5-yl)acetic acid)

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(1-methyl-1H-imidazol-5-yl)acetic acid, is a fundamental transformation. nih.govnih.gov This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org This reaction is reversible and typically does not go to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt and ethanol. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the final carboxylic acid. This method is often preferred for its irreversibility and high yields. The hydrolysis of other substituted imidazole esters has been reported, for example, the hydrolysis of imidazol-1-yl-acetic acid tert-butyl ester using titanium tetrachloride. mdpi.com

| Starting Material | Conditions | Product | Reference |

| This compound | Dilute Acid (e.g., HCl, H₂SO₄), Heat, Excess H₂O | 2-(1-methyl-1H-imidazol-5-yl)acetic acid | libretexts.orglibretexts.org |

| This compound | 1. Base (e.g., NaOH, KOH), Heat 2. Acid workup | 2-(1-methyl-1H-imidazol-5-yl)acetic acid | libretexts.org |

| Imidazol-1-yl-acetic acid tert-butyl ester | Titanium tetrachloride, Dichloromethane, Isopropyl alcohol | Imidazol-1-yl-acetic acid hydrochloride | mdpi.com |

Challenges in Synthetic Control and Yield Optimization

A significant hurdle in the synthesis of N-substituted imidazoles is the potential for di-alkylation. ajgreenchem.com The imidazole ring possesses two nucleophilic nitrogen atoms, and controlling the selectivity of alkylation at the desired nitrogen can be difficult. The use of weaker bases like alkali metal carbonates may not be ideal, and stronger bases might be required to achieve better selectivity. ajgreenchem.com However, the choice of a strong base must be carefully considered to avoid unwanted side reactions.

The reaction conditions, including the choice of solvent and catalyst, also play a pivotal role. In the synthesis of an ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate, a catalytic quantity of tetra-n-butylammonium bromide was used in acetonitrile. nih.govresearchgate.net The selection of an appropriate catalyst and solvent system is essential for driving the reaction to completion and minimizing the formation of byproducts.

Future Directions in Green Synthetic Routes

The development of environmentally friendly synthetic methods is a growing area of focus in chemical synthesis. For the production of this compound, future research is likely to concentrate on greener alternatives to traditional synthetic protocols.

One promising approach is the adoption of solvent-free reaction conditions. Research has demonstrated the successful synthesis of imidazole-1-yl-acetic acid hydrochloride, a related intermediate, through a solvent-free process. ajgreenchem.com This method not only reduces the environmental impact by eliminating the use of hazardous organic solvents but also simplifies the workup procedure, as the product can be crystallized directly by the addition of water. ajgreenchem.com This approach avoids the need for solvent extraction and evaporation steps, leading to a more efficient and sustainable process. ajgreenchem.com

The use of greener solvents is another key direction. Ethyl acetate itself is considered a greener alternative to more hazardous solvents like acetonitrile and chlorobenzene. rsc.org Its application as a solvent in polymer synthesis highlights its potential for broader use in pharmaceutical and chemical manufacturing. rsc.org Furthermore, research into green solid-phase peptide synthesis has explored the use of 2-methyltetrahydrofuran (B130290) and ethyl acetate as replacements for dimethylformamide (DMF), a commonly used but environmentally problematic solvent. researchgate.net

The exploration of organo-catalyzed reactions also presents a green alternative to metal-catalyzed processes. An organo-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones has been reported, utilizing a phosphazene base as the catalyst. acs.org This method offers excellent chemo- and regioselectivity under ambient conditions with short reaction times, demonstrating the potential for developing more sustainable catalytic systems for imidazole synthesis. acs.org

Data Tables

Table 1: Related Imidazole Acetate Derivatives and their Synthetic Approaches

| Compound Name | Synthetic Method Highlights | Reference |

| Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate | N-alkylation using ethyl bromoacetate (B1195939) and K2CO3 in acetonitrile with a phase-transfer catalyst. | nih.govresearchgate.net |

| Imidazol-1-yl-acetic acid hydrochloride | Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate followed by hydrolysis. | ajgreenchem.com |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Reaction of 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate in the presence of propionic acid. | researchgate.net |

| Imidazol-2-ones | Base-catalyzed intramolecular hydroamidation of propargylic ureas using an organocatalyst (BEMP). | acs.org |

Mechanistic Investigations of Chemical Reactions Involving Ethyl 2 1 Methyl 1h Imidazol 5 Yl Acetate

Reactivity Profiles of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which impart a unique electronic nature to the ring system. Its reactivity is a subject of considerable interest in organic chemistry.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net The substitution pattern is dictated by the electronic effects of the substituents already present on the ring. In the case of ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, the 1-methyl group and the 5-acetate group influence the position of electrophilic attack.

Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions, as attack at C2 leads to a less stable cationic intermediate. uobabylon.edu.iq However, the presence of the 1-methyl group and the 5-acetate substituent modifies this general trend. The 1-methyl group is an activating group, while the electron-withdrawing nature of the ethyl acetate (B1210297) moiety at the C5 position deactivates the ring towards electrophilic attack, particularly at the adjacent C4 position. Research on related 1-methyl-5-substituted imidazoles has shown that electrophilic substitution can occur at the C2 or C4 positions, depending on the reaction conditions and the nature of the electrophile. osi.lv For instance, nitration and bromination of 1-methyl-5-(2-thienyl)-1H-imidazole have been shown to occur on both the imidazole and the thiophene (B33073) rings, highlighting the competitive nature of these reactions. osi.lv

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Imidazoles

| Electrophile | Reagent | Catalyst | Major Product(s) | Reference |

| NO₂+ | HNO₃ | H₂SO₄ | 4-nitro and 5-nitro derivatives | uobabylon.edu.iq |

| Br⁺ | Br₂ | Chloroform | 2,4,5-tribromoimidazole | uobabylon.edu.iq |

| SO₃ | H₂S₂O₇ | - | Imidazole-4-sulfonic acid and Imidazole-5-sulfonic acid | uobabylon.edu.iq |

This table presents general outcomes for electrophilic substitution on the parent imidazole ring and may not be directly representative of this compound due to substituent effects.

Nucleophilic Attack on the Imidazole Core

The imidazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net In this compound, the ethyl acetate group at the C5 position does exert an electron-withdrawing effect, but it is typically not sufficient to facilitate direct nucleophilic attack on the ring carbons.

However, reactions involving nucleophilic attack can be observed under specific conditions or with highly reactive nucleophiles. For instance, studies on 5-bromo- and 5-iodo-1,2-dimethylimidazole showed that attempted SRN1 substitution reactions with various nucleophiles were unsuccessful, suggesting a high barrier to this type of reaction. rsc.org This indicates that the direct displacement of a leaving group from the imidazole ring by a nucleophile is a challenging transformation for this class of compounds.

Radical Reactions and Their Pathways

The imidazole ring can participate in radical reactions, often initiated by one-electron oxidation or reduction. The resulting radical cations or anions can undergo various subsequent reactions. The study of radical cations derived from N-methyl substituted imidazoles has shown that these species can be generated by oxidation with radicals such as the sulfate (B86663) anion radical (SO₄⁻•). tandfonline.com In acidic solutions, these radical cations are relatively stable and can be characterized by their optical absorption spectra. tandfonline.com However, in basic solutions, they are reported to react with hydroxide (B78521) ions to form allylic, OH-substituted radicals. tandfonline.com

Imidazol-5-yl radicals have been generated as reactive intermediates in reduction reactions. rsc.org For example, the reduction of 5-bromo-1,2-dimethylimidazole with sodium in liquid ammonia (B1221849) and tert-butanol (B103910) or with tributyltin hydride generates the corresponding imidazol-5-yl radical, which is then reduced to 1,2-dimethylimidazole. rsc.org These findings suggest that radical pathways could be a viable route for the functionalization of the imidazole ring in this compound, potentially by generating a radical at the C4 position.

Transformations at the Ester Moiety

The ethyl acetate group attached to the imidazole ring at the C5 position is also a site of chemical reactivity, primarily involving reactions at the ester carbonyl group.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The mechanism of ester hydrolysis is well-established and proceeds through a nucleophilic acyl substitution pathway.

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the carboxylic acid. The kinetics of this process are typically second-order, being first-order in both the ester and the hydroxide ion.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of ethanol (B145695). Acid-catalyzed hydrolysis is an equilibrium process.

Studies on the hydrolysis of related imidazole-containing esters have been reported. nih.gov For example, the hydrolysis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates to the corresponding carboxylic acids has been achieved using sodium hydroxide in a mixture of ethanol and water. nih.gov

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically an equilibrium process. To drive the reaction to completion, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com

The transesterification of this compound can be performed with a variety of alcohols to yield different esters. The mechanism under basic conditions involves the attack of an alkoxide ion on the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. masterorganicchemistry.com Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com

The efficiency of transesterification can be influenced by the nature of the alcohol. For instance, in the transesterification of ethyl acetate, methanol (B129727) has been shown to give a higher conversion compared to other alcohols like n-propanol, isopropanol, and butanols under certain conditions. ntnu.no This is often attributed to the lower steric hindrance and higher reactivity of methanol.

Table 2: Relative Reactivity of Alcohols in Transesterification of Ethyl Acetate

| Alcohol | Catalyst | Temperature (°C) | Conversion (%) | Reference |

| Methanol | Na₂Si₂O₅ | 65 | ~85 | ntnu.no |

| n-Propanol | Na₂Si₂O₅ | 65 | Lower than methanol | ntnu.no |

| Isopropanol | Na₂Si₂O₅ | 65 | Lower than methanol | ntnu.no |

| n-Butanol | Na₂Si₂O₅ | 65 | Lower than methanol | ntnu.no |

This table illustrates the general trend of alcohol reactivity in transesterification and may be indicative of the expected behavior for this compound.

Reduction to Alcohols or Aldehydes

The ester functional group in this compound is susceptible to reduction by powerful hydride-donating agents. The outcome of the reduction is dependent on the reagent used and the reaction conditions.

Reduction to a Primary Alcohol: The complete reduction of the ethyl ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for converting esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately forming an alkoxide. A final aqueous workup step protonates the alkoxide to yield the primary alcohol, 2-(1-methyl-1H-imidazol-5-yl)ethanol. Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk

Partial Reduction to an Aldehyde: Stopping the reduction at the aldehyde stage, to form 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde, is more challenging as aldehydes are more reactive than esters towards reducing agents. This transformation requires the use of a less reactive, sterically hindered hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this purpose. At temperatures around -78 °C, DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the acidic workup, preventing over-reduction to the alcohol.

The table below summarizes the reduction reactions.

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄), then H₂O | 2-(1-methyl-1H-imidazol-5-yl)ethanol | Full Reduction |

| Diisobutylaluminium hydride (DIBAL-H) at -78°C, then H₂O | 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde | Partial Reduction |

Amidation Reactions

Amidation of this compound involves the conversion of the ester group into an amide. This can be achieved through several routes. While direct reaction with an amine (aminolysis) is possible, it typically requires high temperatures and is often inefficient.

A more common and versatile method involves a two-step sequence. First, the ester is saponified (hydrolyzed) under basic conditions (e.g., using NaOH) to the corresponding carboxylate salt, which is then acidified to yield 2-(1-methyl-1H-imidazol-5-yl)acetic acid. nih.gov Second, this carboxylic acid is activated with a peptide coupling agent and reacted with a primary or secondary amine to form the desired amide. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU. organic-chemistry.org This method allows for the formation of a wide variety of amides under mild conditions. organic-chemistry.org

The general reaction scheme is as follows:

Hydrolysis: this compound + NaOH → Sodium 2-(1-methyl-1H-imidazol-5-yl)acetate

Acidification: Sodium 2-(1-methyl-1H-imidazol-5-yl)acetate + HCl → 2-(1-methyl-1H-imidazol-5-yl)acetic acid

Coupling: 2-(1-methyl-1H-imidazol-5-yl)acetic acid + R¹R²NH + Coupling Agent → N-R¹,N-R²-2-(1-methyl-1H-imidazol-5-yl)acetamide

The table below illustrates potential amidation products with various amines.

| Amine (R¹R²NH) | Product Name |

| Ammonia (NH₃) | 2-(1-methyl-1H-imidazol-5-yl)acetamide |

| Methylamine (CH₃NH₂) | N-methyl-2-(1-methyl-1H-imidazol-5-yl)acetamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(1-methyl-1H-imidazol-5-yl)acetamide |

| Aniline (C₆H₅NH₂) | N-phenyl-2-(1-methyl-1H-imidazol-5-yl)acetamide |

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

These reactions are fundamental for elaborating the core structure of the molecule, either at the acetate side-chain or on the imidazole ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. wikipedia.orgrsc.orgnih.gov However, this compound does not possess a suitable leaving group (like a halide or triflate) for these reactions. Therefore, a preliminary functionalization step, such as halogenation (e.g., bromination or iodination) of the imidazole ring at the C2 or C4 positions, is required. Once functionalized, the resulting halo-imidazole derivative can participate in various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (or ester) in the presence of a palladium catalyst and a base would introduce a new aryl or vinyl group.

Heck Coupling: Reaction with an alkene under palladium catalysis would append an alkenyl group.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would form an alkynyl-substituted imidazole.

Negishi Coupling: Reaction with an organozinc reagent and a palladium or nickel catalyst would also form a new C-C bond.

The table below outlines these potential transformations on a hypothetical 2-bromo derivative.

| Reaction Name | Coupling Partner | Catalyst/Reagents | General Product Structure |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-1-methyl-5-(2-ethoxy-2-oxoethyl)-1H-imidazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-Alkenyl-1-methyl-5-(2-ethoxy-2-oxoethyl)-1H-imidazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-1-methyl-5-(2-ethoxy-2-oxoethyl)-1H-imidazole |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | 2-Alkyl/Aryl-1-methyl-5-(2-ethoxy-2-oxoethyl)-1H-imidazole |

These classic reactions rely on the reactivity of the α-carbon of the acetate group, which is activated by the adjacent carbonyl.

Mannich Reaction: The active methylene (B1212753) hydrogens of the acetate group can participate in a Mannich reaction. nih.gov In the presence of a non-enolizable aldehyde (like formaldehyde) and a secondary amine (like dimethylamine), an aminomethyl group is introduced at the α-carbon. The reaction proceeds through the formation of an Eschenmoser-type salt or an iminium ion, which is then attacked by the enolate of the ethyl acetate derivative, yielding Ethyl 2-(1-methyl-1H-imidazol-5-yl)-3-(dimethylamino)propanoate.

Knoevenagel Condensation: As an active methylene compound, this compound can undergo a Knoevenagel condensation with aldehydes or ketones. scielo.bropenstax.org The reaction is typically catalyzed by a weak base (e.g., piperidine (B6355638) or pyridine). For instance, reacting with benzaldehyde (B42025) would yield Ethyl 2-(1-methyl-1H-imidazol-5-yl)-3-phenylacrylate after condensation and subsequent dehydration.

Aldol Condensations: The ester can form an enolate that can participate in Claisen-type condensations. For example, in a mixed Claisen condensation, the enolate of this compound could react with another ester, like ethyl formate, in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester after an acidic workup.

The activated methylene group of this compound allows it to act as a nucleophile (a Michael donor) in Michael additions. openstax.org In the presence of a base, the α-carbon can be deprotonated to form an enolate. This enolate can then attack an α,β-unsaturated carbonyl compound (a Michael acceptor), such as methyl vinyl ketone or acrylonitrile, in a conjugate fashion. This reaction creates a new carbon-carbon bond at the β-position of the acceptor. For example, reaction with methyl acrylate (B77674) would yield diethyl 2-(1-methyl-1H-imidazol-5-yl)pentanedioate after hydrolysis and decarboxylation are avoided.

Separately, the imidazole ring itself contains nucleophilic nitrogen atoms that can participate in aza-Michael additions. d-nb.inforesearchgate.net While the N-1 position is substituted with a methyl group, the N-3 nitrogen is a potential nucleophile that could add to a Michael acceptor.

Reaction Stereochemistry and Regiochemistry

Regiochemistry: The regiochemical outcomes of the discussed reactions are generally well-defined.

Enolate Reactions: For Mannich, Knoevenagel, and Michael additions, the reaction site is unambiguously the α-carbon of the acetate group, as this is the only position activated by the ester's carbonyl group.

Cross-Coupling: The regiochemistry is determined by the initial halogenation step. Selective halogenation at either the C2 or C4 position of the imidazole ring would direct the subsequent coupling reaction to that specific site.

Aza-Michael Addition: In a potential aza-Michael addition involving the imidazole ring, the reaction would occur at the N-3 nitrogen, as the N-1 position is blocked by the methyl group.

Stereochemistry:

Reduction: The reduction of the ester to 2-(1-methyl-1H-imidazol-5-yl)ethanol does not create a new stereocenter.

Condensations: Knoevenagel condensation reactions can lead to the formation of geometric isomers (E/Z) at the newly formed double bond. The specific isomer ratio is dependent on the reaction conditions and the steric bulk of the substituents.

C-C Bond Formation: The Mannich and Michael reactions create a new stereocenter at the α-carbon. In the absence of any chiral influence (chiral catalysts, auxiliaries, or reagents), the product will be a racemic mixture of enantiomers.

Computational Probing of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for visualizing and quantifying the energetic landscapes of chemical reactions. For a molecule like this compound, key reactive sites include the ester functional group and the imidazole ring. Computational studies on related systems typically focus on reactions such as hydrolysis, transesterification, and reactions where the imidazole moiety acts as a nucleophilic or general base catalyst.

Detailed Research Findings:

Theoretical investigations into the mechanisms of imidazole-catalyzed ester hydrolysis have elucidated the energetics of the reaction pathways. cdnsciencepub.comacs.org These studies often employ DFT to map out the potential energy surface, identifying key intermediates and transition states. For instance, in the hydrolysis of esters catalyzed by imidazole derivatives, a common mechanism involves the nucleophilic attack of the imidazole nitrogen on the ester carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate can proceed through various pathways, each with a distinct energy barrier.

Computational models have been instrumental in distinguishing between concerted and stepwise mechanisms in acyl transfer reactions involving imidazoles. cdnsciencepub.com By calculating the free energies of formation for tetrahedral intermediates, researchers can assess the feasibility of their existence as discrete species along the reaction coordinate. cdnsciencepub.com In many cases, the reaction of an ester with an imidazole is found to proceed through a stepwise mechanism involving a tetrahedral intermediate. cdnsciencepub.com

The following interactive data tables illustrate the types of energetic data obtained from computational studies on related imidazole-catalyzed reactions. It is important to note that these are representative values and the actual energetics for this compound may vary.

Table 1: Calculated Relative Free Energies for a Representative Imidazole-Catalyzed Ester Hydrolysis Reaction

| Species/State | Role in Reaction | Representative Relative Free Energy (kcal/mol) |

| Reactants (Ester + Imidazole) | Starting Materials | 0.0 |

| Transition State 1 (TS1) | Formation of Tetrahedral Intermediate | +15.2 |

| Tetrahedral Intermediate (INT1) | Key Intermediate | +5.8 |

| Transition State 2 (TS2) | Breakdown of Intermediate to Acyl-Imidazole | +12.5 |

| Acyl-Imidazole Intermediate (INT2) | Reactive Intermediate | -3.4 |

| Transition State 3 (TS3) | Hydrolysis of Acyl-Imidazole | +18.7 |

| Products (Carboxylic Acid + Imidazole) | Final Products | -10.1 |

Note: These values are hypothetical and for illustrative purposes, based on general findings from computational studies of imidazole-catalyzed ester hydrolysis.

Table 2: Key Geometric Parameters of a Calculated Transition State for Nucleophilic Attack of an Imidazole on an Ester Carbonyl

| Parameter | Description | Representative Value |

| N-C Distance | Distance between imidazole nitrogen and ester carbonyl carbon | 1.85 Å |

| C=O Bond Length | Length of the ester carbonyl bond | 1.28 Å |

| C-O Bond Length (Leaving Group) | Length of the bond to the ester alkoxy group | 1.55 Å |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -350 cm⁻¹ |

Note: These values are representative of typical transition state geometries calculated using DFT for this type of reaction.

Spectroscopic Elucidation Techniques for Structural Confirmation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their electronic environments. For Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, the ¹H NMR spectrum displays distinct signals corresponding to the protons of the ethyl group, the acetate (B1210297) methylene (B1212753) group, the methyl group on the imidazole (B134444) ring, and the protons of the imidazole ring itself.

The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding of protons. For instance, the protons of the ethyl group's methyl (CH₃) typically appear as a triplet, while the methylene (CH₂) protons present as a quartet due to spin-spin coupling with the adjacent methyl protons. The singlet for the N-methyl group and the singlets for the imidazole ring protons are also characteristic features.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Imidazole-H | 7.35 | s |

| Imidazole-H | 6.87 | s |

| Ethyl -OCH₂- | 4.03-3.94 | q |

| N-CH₃ | 3.79 | s |

| Acetate -CH₂- | 3.70 | s |

s: singlet, t: triplet, q: quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is typically found significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen. The carbons of the imidazole ring appear in the aromatic region, while the aliphatic carbons of the ethyl and methyl groups are observed at lower chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Ester) | 173.3 |

| Imidazole-C | 143.2 |

| Imidazole-C | 129.8 |

| Imidazole-C | 127.1 |

| Ethyl -OCH₂- | 59.6 |

| N-CH₃ | 55.3 |

| Acetate -CH₂- | 47.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships within the molecule. For this compound, a COSY spectrum would show a cross-peak between the triplet of the ethyl's methyl group and the quartet of its methylene group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. researchgate.net For example, the signal for the N-methyl protons would show a correlation to the N-methyl carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the imidazole ring. researchgate.netrsc.org For instance, the protons of the acetate methylene group would show an HMBC correlation to the carbonyl carbon of the ester. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption peak is expected for the C=O (carbonyl) stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present. Additionally, C-H stretching vibrations from the aliphatic and aromatic parts of the molecule will be observed, as well as C=N and C=C stretching from the imidazole ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1730-1750 |

| C-O Stretch (Ester) | ~1000-1300 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C-H Stretch (Aromatic/Imidazole) | ~3000-3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₂N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (168.19 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Common fragmentation patterns may include the loss of the ethoxy group (-OCH₂CH₃) from the ester or cleavage of the acetate side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass/charge) |

|---|---|

| [M+H]⁺ | 169.09715 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the imidazole ring system. The position of the absorption maximum (λ_max) can be influenced by the substituents on the ring and the solvent used. These absorptions are typically due to π → π* transitions within the conjugated system of the imidazole ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available data, a definitive solid-state structure of this compound through single-crystal X-ray diffraction analysis has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data, including unit cell parameters, space group, and precise bond lengths and angles for this specific compound, are not available.

The determination of the three-dimensional atomic arrangement in a crystalline solid is unequivocally achieved through X-ray crystallography. This powerful analytical technique provides precise information on the molecular geometry, conformation, and intermolecular interactions within the crystal lattice. While the crystal structures of several related imidazole-containing compounds have been elucidated and are available in resources like the Cambridge Structural Database (CSD), this information does not directly describe the solid-state characteristics of this compound.

For context, crystallographic studies on analogous imidazole derivatives reveal common structural motifs. For instance, analyses of compounds such as ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate, and Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate provide insights into the planarity of the imidazole ring and the conformational preferences of the ethyl acetate substituent relative to the heterocyclic core. These studies also detail various non-covalent interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

However, without a dedicated crystallographic study for this compound, any discussion of its solid-state structure remains speculative. The precise torsion angles defining the orientation of the ethyl acetate group, the planarity of the 1-methyl-1H-imidazol-5-yl moiety, and the nature of the intermolecular forces can only be definitively established through experimental X-ray diffraction analysis.

Should a crystallographic information file (CIF) for this compound become available, a comprehensive analysis would include the following data:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O₂ |

| Formula Weight | 168.19 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-N (imidazole ring) | To be determined |

| C-C (imidazole ring) | To be determined |

| C-C (acetate) | To be determined |

| C-O (ester) | To be determined |

| N-C-C (torsion angle) | To be determined |

The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to provide these definitive structural details.

Computational Chemistry and Advanced Theoretical Studies of Ethyl 2 1 Methyl 1h Imidazol 5 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular systems at the atomic level. For ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, these calculations provide a detailed understanding of its fundamental properties.

Density Functional Theory (DFT) stands out as a widely used method for predicting the molecular geometry of organic compounds due to its balance of accuracy and computational efficiency. espublisher.com In the theoretical study of this compound, geometry optimization would be performed using a functional such as B3LYP. tandfonline.comresearchgate.net This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to its most stable three-dimensional structure. The optimization would reveal key structural parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric interactions. For instance, the planarity of the imidazole (B134444) ring and the orientation of the ethyl acetate (B1210297) substituent would be precisely determined. nih.gov

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.375 |

| C2-N3 | 1.321 |

| N3-C4 | 1.389 |

| C4-C5 | 1.378 |

| C5-N1 | 1.371 |

| C5-C6 | 1.502 |

| C6-C7 | 1.515 |

| C7-O1 | 1.213 |

| C7-O2 | 1.345 |

| O2-C8 | 1.456 |

| C8-C9 | 1.523 |

| N1-C10 | 1.471 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 110.5 |

| C2-N3-C4 | 107.2 |

| N3-C4-C5 | 108.3 |

| C4-C5-N1 | 106.8 |

| C5-N1-C2 | 107.2 |

| Dihedral Angles (°) ** | |

| C4-C5-C6-C7 | -178.5 |

| C5-C6-C7-O1 | 179.2 |

| C5-C6-C7-O2 | -1.1 |

| C6-C7-O2-C8 | 179.8 |

| C7-O2-C8-C9 | 175.4 |

| Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar imidazole derivatives. |

The choice of a basis set is a critical factor that influences the accuracy of DFT calculations. acs.org For a molecule like this compound, a common and effective choice is the 6-311G(d,p) basis set. bohrium.com This notation indicates a split-valence basis set with diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, particularly in regions away from the nuclei and in bonding areas. The impact of the basis set is significant; larger and more flexible basis sets generally yield more accurate results, albeit at a higher computational cost. The selection of an appropriate basis set is therefore a trade-off between desired accuracy and available computational resources. acs.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an experimental infrared (IR) spectrum. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, this would allow for the assignment of characteristic peaks, for instance, the C=O stretching of the ester group, C-N stretching within the imidazole ring, and various C-H bending and stretching modes. Comparing these predicted frequencies with experimental IR data serves as a valuable validation of the computational model. tandfonline.comnih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical method. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3120 | 3125 |

| C-H stretch (aliphatic) | 2980 | 2985 |

| C=O stretch (ester) | 1735 | 1740 |

| C=N stretch (imidazole) | 1620 | 1625 |

| C-N stretch (imidazole) | 1480 | 1485 |

| C-O stretch (ester) | 1240 | 1245 |

| Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar imidazole derivatives. |

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a powerful tool for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. tandfonline.comacs.org This calculation provides theoretical chemical shift values for each nucleus in this compound. These predicted shifts can then be compared with experimental NMR data. A strong correlation between the calculated and experimental values confirms the accuracy of the computed molecular structure and electronic environment. acs.org Such a comparison is crucial for the structural elucidation of newly synthesized compounds and for assigning specific resonances in complex spectra.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 138.5 | 138.2 |

| C4 | 129.0 | 128.8 |

| C5 | 120.3 | 120.1 |

| C6 | 30.1 | 29.9 |

| C7 (C=O) | 170.8 | 170.5 |

| C8 | 61.2 | 60.9 |

| C9 | 14.5 | 14.3 |

| C10 | 33.7 | 33.5 |

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| H (on C2) | 7.65 | 7.68 |

| H (on C4) | 7.10 | 7.12 |

| H (on C6) | 3.65 | 3.68 |

| H (on C8) | 4.15 | 4.18 |

| H (on C9) | 1.25 | 1.28 |

| H (on C10) | 3.75 | 3.77 |

| Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar imidazole derivatives and common solvents. pitt.educarlroth.com |

Electronic Structure Analysis

The analysis of the electronic structure provides fundamental insights into the reactivity and photophysical properties of a molecule. For this compound, this involves examining the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. tandfonline.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions of electrophilicity. The spatial distribution of these orbitals reveals the reactive sites within the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the ester functional group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This energy gap can also provide an indication of the electronic transitions that may occur upon absorption of light. acs.org

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.22 |

| Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar imidazole derivatives. |

Band Gap and Hardness Determinations

The electronic properties of a molecule, such as its kinetic stability and reactivity, can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter in computational chemistry.

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Molecules with a large gap are referred to as "hard" molecules. Conversely, a small energy gap is indicative of a "soft" molecule, which is more polarizable and chemically reactive. acs.org

For imidazole derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate HOMO and LUMO energies and, consequently, the energy gap. irjweb.comirjweb.com For instance, a study on an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine using the B3LYP/6-311++G(d,p) level of theory calculated a HOMO-LUMO gap of 4.4871 eV, suggesting significant stability. irjweb.com Another investigation on imidazole, 2-methylimidazole, and benzimidazole (B57391) showed that the energy gap decreases with increasing conjugation, which facilitates electron transfer. researchgate.net

From these principles, the global reactivity descriptors for this compound, such as chemical hardness (η) and softness (S), can be determined using the HOMO and LUMO energies through the following equations:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / η

While the exact values for the target compound are not published, theoretical calculations would likely reveal a significant energy gap, characteristic of the stable aromatic imidazole ring. The substitution pattern, including the electron-donating methyl group and the ethyl acetate moiety, would influence the precise energies of the frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for Imidazole Derivatives (Theoretical Values)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Hardness (η) (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com | -6.2967 | -1.8096 | 4.4871 | 2.2435 |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone orientjchem.org | -5.61 | -1.74 | 3.87 | 1.935 |

| Methyl 1-(4-nitrobenzenesulfonyl)-2-(4-nitrophenyl)-1H-benzimidazole-6-carboxylate acs.org | - | - | 3.881 | 1.9405 |

Note: This table provides examples from related literature to illustrate the concepts, as specific data for this compound is not available. The computational methods and basis sets used in these studies vary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other chemical species. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For imidazole and its derivatives, MEP studies consistently show that the nitrogen atom at position 3 (N3), which is of the pyridine (B92270) type, is the most electron-rich and nucleophilic site. uni-muenchen.denih.gov This region would appear as a zone of strong negative potential (red) on an MEP map. Conversely, the hydrogen atom attached to the other nitrogen (in a protonated imidazole) or the regions around other hydrogens would show a positive potential (blue). uni-muenchen.de

In the case of this compound, an MEP analysis would be expected to show a significant negative potential near the N3 atom of the imidazole ring, making it a primary site for protonation and hydrogen bonding. The carbonyl oxygen of the ethyl acetate group would also exhibit a negative potential, representing another potential site for electrophilic interaction. The methyl and ethyl hydrogens would be associated with regions of positive potential. researchgate.netresearchgate.net

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

The angle of rotation around the C5(imidazole)-C(methylene) bond.

The angles of rotation within the ethyl acetate group, such as the C-C-O-C linkage.

Computational studies on related structures, such as ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, have shown that the dihedral angle between the plane of the imidazole ring and the ethyl acetate substituent is a critical conformational parameter. researchgate.netnih.gov For this related nitro-imidazole derivative, the reported dihedral angle is 103.1(8)°. researchgate.netnih.gov In another complex imidazole, the imidazole ring was found to be inclined at an angle of 85.2(2)° to the ethyl acetate substituent plane. nih.gov A theoretical conformational analysis of this compound would involve systematically rotating these bonds to find the global and local energy minima, thus identifying the most stable conformations.

Tautomerism Studies:

Prototropic tautomerism is a significant feature of many imidazole-containing compounds. However, for this compound, the potential for tautomerism is limited. The nitrogen at position 1 is substituted with a methyl group, which "locks" the tautomeric form. In unsubstituted or N-H containing imidazoles, a proton can shift between the two nitrogen atoms, leading to different tautomers (e.g., 1H- and 3H- tautomers). Since the N1 position is blocked by a non-labile methyl group, this type of tautomerism is not possible for this specific compound. Theoretical studies could confirm the high energy barrier that would be required to move the methyl group, reinforcing that only one tautomeric form is stable and relevant under normal conditions.

Intermolecular Interactions and Crystal Packing in the Solid State (as predicted by theory)

While an experimental crystal structure for this compound has not been reported, theoretical predictions and analysis of related imidazole derivatives can provide insight into its likely solid-state packing. Computational methods, including Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are used to understand the nature and strength of intermolecular interactions that govern crystal packing. mdpi.com

For imidazole derivatives, the crystal structure is typically stabilized by a network of weak intermolecular interactions, including:

Hydrogen Bonds: The most significant interactions often involve hydrogen bonds. In the case of this compound, the N3 atom of the imidazole ring is a strong hydrogen bond acceptor. It can form C-H···N hydrogen bonds with hydrogen atoms from neighboring molecules. researchgate.netnih.gov The carbonyl oxygen of the acetate group is also a potent hydrogen bond acceptor and can participate in C-H···O interactions. researchgate.netnih.gov

π-π Stacking: The aromatic imidazole rings can engage in π-π stacking interactions, where the planar rings of adjacent molecules align face-to-face or offset. mdpi.com These interactions contribute significantly to the cohesion of the crystal lattice.

Theoretical studies on similar molecules, like ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, confirm the presence of extensive C—H⋯O and C—H⋯N interactions that form chain and dimer motifs in the crystal structure. nih.gov A computational prediction for this compound would likely reveal a densely packed structure stabilized by a combination of these interactions, with the specific geometry dictated by the need to optimize these stabilizing contacts.

Ethyl 2 1 Methyl 1h Imidazol 5 Yl Acetate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of N-Methylimidazole Derivatives

The ethyl acetate (B1210297) functional group on the imidazole (B134444) ring is the primary site of chemical modification for creating a range of N-methylimidazole derivatives. The ester can be readily transformed into other functional groups, serving as a handle to introduce new structural complexity.

One common transformation is the reduction of the ester to an alcohol. For instance, treatment of ethyl 1-methylimidazole-5-carboxylate with a reducing agent like lithium aluminium tetrahydride in tetrahydrofuran (B95107) yields (1-methyl-1H-imidazol-5-yl)methanol. chemicalbook.com This reaction effectively converts the acetate side chain into a hydroxymethyl group, which can then participate in further synthetic steps.

Another key reaction is the N-alkylation of the imidazole ring. The reaction of 2-methyl-1H-benzimidazole with ethyl 2-bromoacetate in the presence of a base like sodium hydride in tetrahydrofuran results in the formation of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. nih.govscienceopen.com This demonstrates how the imidazole core itself can be built upon, creating more substituted derivatives.

These fundamental transformations—modification of the side chain and substitution on the ring—highlight the role of ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate as a foundational precursor for a broad class of N-methylimidazole compounds.

Building Block for Fused Heterocyclic Systems

The reactivity of the ethyl acetate side chain, particularly the active methylene (B1212753) group adjacent to the carbonyl, makes this compound an excellent starting material for constructing fused heterocyclic systems. Through cyclocondensation reactions with various reagents, new rings such as pyrazoles, thiophenes, pyridines, and coumarins can be fused to or built upon the imidazole core.

The active methylene group in the acetate moiety of imidazole derivatives can be exploited in various cyclization reactions to form new heterocyclic rings.

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, analogous compounds like ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate are used in heterocyclization reactions to create pyrazole derivatives. researchgate.net The general strategy often involves reacting the β-keto ester or a derivative with a hydrazine, leading to cyclization into a pyrazole ring. nih.govorganic-chemistry.org

Thiophene (B33073) Synthesis: Thiophene rings are commonly formed by reacting a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (the Paal-Knorr thiophene synthesis). derpharmachemica.com Alternatively, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyano ester, and elemental sulfur in the presence of a base. Other methods involve the cyclization of thioether derivatives. organic-chemistry.org For example, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used to synthesize thiophene derivatives, showcasing the utility of this class of compounds as precursors. researchgate.net

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a classic method for forming dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves an aldehyde, two equivalents of a β-keto ester (like this compound), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can be aromatized to the final pyridine derivative. wikipedia.org